4-Pentenoyl chloride

Description

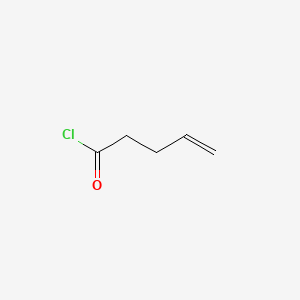

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQTIKEGOOXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401043 | |

| Record name | 4-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39716-58-0 | |

| Record name | 4-Pentenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39716-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039716580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pentenoyl chloride synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 4-Pentenoyl Chloride

For researchers, scientists, and professionals in drug development, this compound is a valuable bifunctional molecule, incorporating both a reactive acyl chloride and a terminal alkene. This guide provides a detailed overview of its synthesis, focusing on the core mechanisms, experimental protocols, and quantitative data to facilitate its application in complex organic synthesis.

Core Synthesis Pathways

The primary route to this compound is through the chlorination of 4-pentenoic acid. This conversion is most commonly achieved using two main chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are effective in converting carboxylic acids to their corresponding acyl chlorides, with the choice often depending on the desired reaction conditions and the scale of the synthesis.[1][2]

Synthesis using Thionyl Chloride

The reaction of 4-pentenoic acid with thionyl chloride is a widely used method for the preparation of this compound.[3][4][5][6] The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion.

Mechanism of Action:

-

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction, then attacks the carbonyl carbon of the intermediate.

-

Product Formation: The intermediate collapses, yielding this compound and the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and drive the reaction to completion.[7][8]

Synthesis using Oxalyl Chloride

Oxalyl chloride offers a milder alternative to thionyl chloride and is often employed when sensitive functional groups are present in the substrate.[9] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Mechanism of Action:

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an imidoyl chloride derivative.

-

Activation of Carboxylic Acid: The carboxylic acid reacts with the Vilsmeier reagent to form an activated intermediate.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the activated intermediate.

-

Product Formation: The intermediate collapses to form this compound, with the regeneration of the DMF catalyst and the evolution of carbon dioxide and carbon monoxide gases.[9][10]

Quantitative Data Summary

The selection of a synthetic route can be influenced by factors such as yield, reaction time, and temperature. The following table summarizes typical quantitative data for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and oxalyl chloride, providing a comparative basis for methodology selection.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Typical Yield | >90% | >95% |

| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |

| Reaction Time | 1-4 hours | 1-3 hours |

| Catalyst | None required (sometimes DMF) | N,N-Dimethylformamide (catalytic) |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

-

4-Pentenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) (optional, as solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (containing aqueous sodium hydroxide)

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the evolved HCl and SO₂ gases.[11]

-

To the flask, add 4-pentenoic acid (1.0 equivalent). If using a solvent, add anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2-2.0 equivalents) to the stirred solution at room temperature.[11][12] The addition should be performed cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[11][12]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure. The boiling point of this compound is approximately 125 °C at atmospheric pressure.[3][5]

Protocol 2: Synthesis of this compound using Oxalyl Chloride

Materials:

-

4-Pentenoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Gas outlet

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 4-pentenoic acid (1.0 equivalent) and anhydrous dichloromethane.[10]

-

Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the reaction mixture.[10] Vigorous gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours, or until gas evolution ceases.[10]

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent and any excess oxalyl chloride, yielding the crude this compound.[10]

-

Further purification can be achieved by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathway for Thionyl Chloride Synthesis

References

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound CAS#: 39716-58-0 [m.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Pentenoyl Chloride: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis. Its terminal alkene functionality and electrophilic carbonyl group make it a valuable reagent for introducing the 4-pentenoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and insights into its applications, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is crucial to handle this compound in a well-ventilated fume hood due to its corrosive and flammable nature. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO | [1][2][3][4][5] |

| Molecular Weight | 118.56 g/mol | [1][2][3][4][5] |

| CAS Number | 39716-58-0 | [1][2][3][4][5] |

| Boiling Point | 125 °C (lit.) | [2][3] |

| Density | 1.074 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | 1.4540 (estimate) | |

| Flash Point | 80.6 °F (27 °C) - closed cup | |

| Solubility | Soluble in chloroform (B151607) and other common organic solvents. Reacts with protic solvents like water and alcohols. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following are typical spectral features:

-

¹H NMR (CDCl₃): Peaks corresponding to the vinyl protons (CH₂=CH-), the allylic protons (-CH₂-CH=CH₂), and the protons adjacent to the carbonyl group (-CH₂-COCl).

-

¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the two sp² hybridized carbons of the alkene, and the two sp³ hybridized carbons of the alkyl chain.

-

FTIR: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group (typically around 1800 cm⁻¹), and bands corresponding to the C=C stretching of the alkene.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

This compound is typically synthesized from 4-pentenoic acid by reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1][3] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and efficient method.

Experimental Protocol: Synthesis from 4-Pentenoic Acid and Oxalyl Chloride

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

4-Pentenoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

Procedure:

-

To a solution of 4-pentenoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF.

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Reactivity and Synthetic Applications

This compound is a highly reactive molecule that participates in a variety of nucleophilic acyl substitution reactions. The terminal double bond can also undergo further transformations, making it a bifunctional reagent.

Reactions with Nucleophiles

1. Reaction with Amines (Amide Formation):

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-pentenamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction.

Experimental Protocol (General): Reaction with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

-

Dissolve the primary amine and triethylamine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

2. Reaction with Alcohols and Phenols (Ester Formation):

In a similar fashion, this compound reacts with alcohols and phenols to yield the corresponding esters.[6][7] The reaction with phenols may require a base catalyst, such as pyridine, or conversion of the phenol (B47542) to its more nucleophilic phenoxide salt.[6][7]

Experimental Protocol (General): Reaction with an Alcohol

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Pyridine (optional, as catalyst or base)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent. For less reactive alcohols or phenols, add pyridine (1.1 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described for the amide synthesis.

-

Purify the resulting ester by distillation or column chromatography.

Applications in Peptide Synthesis and Modification

The 4-pentenoyl group can be used as a protecting group for amines or for the modification of peptides. It can be introduced by reacting this compound with the N-terminus or a side-chain amine of a peptide on a solid support.[8][9] The terminal alkene can then be further functionalized, for example, through thiol-ene "click" chemistry for peptide cyclization.[10]

Experimental Protocol (Conceptual): On-Resin N-terminal Acylation of a Peptide

Materials:

-

Fmoc-protected peptide on a solid support (e.g., Wang or Rink amide resin)

-

Piperidine (B6355638) solution (e.g., 20% in DMF) for Fmoc deprotection

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Remove the N-terminal Fmoc protecting group by treating the resin with a piperidine solution in DMF.

-

Wash the resin thoroughly with DMF to remove piperidine.

-

In a separate vessel, pre-activate the this compound (excess) with DIPEA in DMF.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the completion of the acylation reaction using a colorimetric test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF and other solvents to remove excess reagents.

-

The N-terminally 4-pentenoylated peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).[11]

Use in the Synthesis of Bioactive Molecules

This compound is a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors.[12][13][14] The pentenoyl moiety can be incorporated into a lead molecule to explore structure-activity relationships or to introduce a reactive handle for further chemical modifications.

Handling and Safety

This compound is a flammable and corrosive liquid that is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, water, and alcohols. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with applications ranging from the preparation of fine chemicals to the modification of complex biomolecules like peptides. Its dual functionality, comprising a reactive acyl chloride and a terminal alkene, allows for a wide array of chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The experimental protocols provided in this guide serve as a starting point for researchers to explore the synthetic potential of this important chemical intermediate.

References

- 1. CAS # 39716-58-0, this compound, pent-4-enoyl chloride - chemBlink [chemblink.com]

- 2. 4-戊烯酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. DSpace [repository.upenn.edu]

- 9. US20080200647A1 - On-Resin Peptide Cyclization - Google Patents [patents.google.com]

- 10. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. Design and synthesis of potent, selective inhibitors of endothelin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pentenoyl Chloride (CAS: 39716-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoyl chloride, with the CAS number 39716-58-0, is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates both a reactive acyl chloride and a terminal alkene, making it a valuable building block for the introduction of the pentenoyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its utility in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 39716-58-0 |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| Density | 1.074 g/mL at 25 °C |

| Boiling Point | 125 °C |

| Flash Point | 35.9 °C |

| Refractive Index | 1.433 |

| Purity | Typically ≥98% |

Synthesis of this compound

This compound is most commonly synthesized from 4-pentenoic acid through reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1] The use of thionyl chloride is a prevalent and effective method.

Experimental Protocol: Synthesis from 4-Pentenoic Acid and Thionyl Chloride

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

4-Pentenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 4-pentenoic acid and anhydrous dichloromethane.

-

Add a catalytic amount of dimethylformamide (a few drops) to the stirred solution.

-

Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) to the mixture at room temperature. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a suitable gas trap (e.g., a sodium hydroxide (B78521) solution).

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by GC-MS or NMR.

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

References

4-Pentenoyl Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoyl chloride, a valuable reagent in organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key chemical transformations.

Core Data and Properties

This compound is a reactive acyl chloride containing a terminal alkene, making it a versatile building block for a variety of chemical modifications. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 118.56 g/mol | [1][2] |

| Molecular Formula | C₅H₇ClO | [1] |

| CAS Number | 39716-58-0 | [2] |

| Density | 1.074 g/mL at 25 °C | [2] |

| Boiling Point | 125 °C | [2] |

| Appearance | Colorless liquid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 4-pentenoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification.

Caption: Synthesis of this compound from 4-Pentenoic Acid.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-pentenoic acid using oxalyl chloride.

Materials:

-

4-Pentenoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-pentenoic acid and anhydrous dichloromethane. Begin stirring the solution.

-

Addition of Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the solution.

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise to the stirred solution at room temperature using a dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition of oxalyl chloride is complete. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Application in N-Acylation of Amino Acids

This compound is a valuable reagent for the N-acylation of amino acids and peptides. The pentenoyl group can serve as a protecting group or as a handle for further chemical modifications via its terminal double bond.

Caption: N-Acylation of an Amino Acid with this compound.

Experimental Protocol: N-Acylation of Glycine (B1666218)

This protocol provides a general procedure for the N-acylation of an amino acid, using glycine as an example.

Materials:

-

Glycine

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolution of Amino Acid: Dissolve glycine and sodium bicarbonate in a mixture of water and dioxane in a round-bottom flask.

-

Addition of Acylating Agent: Cool the solution in an ice bath and slowly add this compound dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude N-(4-pentenoyl)glycine. The product can be further purified by recrystallization or column chromatography.

This technical guide provides essential information for the safe and effective use of this compound in a research setting. As with all reactive chemicals, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

References

A Technical Guide to Pent-4-enoyl Chloride: Synthesis, Properties, and Applications in Research and Development

For Immediate Release

This technical guide provides an in-depth overview of pent-4-enoyl chloride, a bifunctional reagent increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a versatile chemical intermediate and a specialized amine-protecting group.

Nomenclature and Chemical Identifiers

The compound commonly referred to as 4-pentenoyl chloride is systematically named pent-4-enoyl chloride according to IUPAC nomenclature.[1] It is a five-carbon acyl chloride with a terminal alkene functional group.

| Identifier | Value |

| IUPAC Name | pent-4-enoyl chloride[1] |

| CAS Number | 39716-58-0[1] |

| Molecular Formula | C₅H₇ClO[1] |

| Synonyms | This compound, Allylacetyl chloride[1] |

| InChI Key | JDKQTIKEGOOXTJ-UHFFFAOYSA-N[1] |

| SMILES | C=CCCC(=O)Cl[1] |

Physicochemical and Spectroscopic Data

Pent-4-enoyl chloride is a colorless to yellow liquid with a pungent odor.[2] Its bifunctionality, possessing both a reactive acyl chloride and a terminal double bond, dictates its chemical behavior and applications.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 118.56 g/mol | [1] |

| Boiling Point | 125 °C (lit.) | [3] |

| Density | 1.074 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 27 °C (80 °F) | [3] |

| Refractive Index | ~1.433 | [2] |

Table 2.2: Characteristic Spectroscopic Data

| Technique | Functional Group | Characteristic Absorption / Chemical Shift Range |

| Infrared (IR) | C=O (Acyl Chloride) | ~1800 cm⁻¹ (strong) |

| C=C (Alkene) | ~1640 cm⁻¹ (medium) | |

| =C-H (Alkene) | >3000 cm⁻¹ | |

| ¹H NMR | CH₂=CH- | δ 5.8-6.0 ppm (m, 1H), δ 5.0-5.2 ppm (m, 2H) |

| -CH₂-C=O | δ ~2.9 ppm (t, 2H) | |

| -CH₂-CH₂- | δ ~2.5 ppm (m, 2H) | |

| ¹³C NMR | C =O | δ ~172 ppm |

| CH₂=C H- | δ ~136 ppm | |

| C H₂=CH- | δ ~116 ppm | |

| -C H₂-C=O | δ ~45 ppm | |

| -C H₂-CH₂- | δ ~28 ppm |

Note: Spectral data are representative and can vary based on solvent and experimental conditions. Data compiled from typical values for functional groups and available spectral information from sources like SpectraBase.[4]

Synthesis and Key Reactions

The primary route for synthesizing pent-4-enoyl chloride involves the treatment of its corresponding carboxylic acid, 4-pentenoic acid, with a standard chlorinating agent.

References

An In-depth Technical Guide on the Reactivity of 4-Pentenoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoyl chloride is a versatile bifunctional reagent, incorporating both a reactive acyl chloride and a terminal alkene. This dual functionality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It details the expected nucleophilic acyl substitution reactions leading to the formation of amides, esters, and thioesters, respectively. Furthermore, this guide explores the potential for intramolecular cyclization reactions, a key feature of this compound's reactivity profile. Detailed experimental protocols, quantitative data on reaction yields, and spectroscopic data for product characterization are presented to assist researchers in utilizing this reagent effectively.

Core Reactivity Principles

As an acyl chloride, the primary mode of reactivity for this compound is nucleophilic acyl substitution . The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.[1][2]

The presence of a terminal double bond introduces a second reactive site within the molecule. While generally less reactive than the acyl chloride, this alkene moiety can participate in various reactions, including intramolecular cyclizations under specific conditions. The interplay between these two functional groups is a key aspect of the chemistry of this compound.

Reactions with Nucleophiles: Data and Protocols

Amidation: Reaction with Amines

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding the corresponding N-substituted 4-pentenamides. A base, such as triethylamine (B128534) or pyridine, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

General Experimental Protocol for N-Acylation:

-

Dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform an aqueous workup. The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Yields for the Synthesis of N-Substituted Amides from Acyl Chlorides

| Acyl Chloride | Amine | Product | Yield (%) | Reference |

| Pentanoyl Chloride | 4-(Benzyloxy)aniline | N-[4-(Benzyloxy)phenyl]pentanamide | High | [4] |

| Benzoyl Chloride | Aniline | N-Phenylbenzamide | Not specified | [5] |

| 4-Methylbenzenesulfonyl chloride | Allylamine | N-allyl-4-methylbenzenesulfonamide | 73 | [6] |

Spectroscopic Data for an Analogous Saturated Amide (N-propyl-pentanamide):

-

¹³C NMR: Predicted chemical shifts can be used for structural confirmation.[2]

Esterification: Reaction with Alcohols

This compound reacts readily with alcohols to form 4-pentenoate esters. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.

Experimental Protocol for the Synthesis of Ethyl 4-Pentenoate from 4-Pentenoic Acid (for reference):

This protocol describes the synthesis of the ester from the corresponding carboxylic acid, which provides valuable information on the product's properties and purification.

-

To a solution of 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (B145695) (100 mL) and benzene (B151609) (200 mL), add concentrated H₂SO₄ (250 μL).

-

Reflux the solution for 15 hours, monitoring the reaction by GC.

-

After completion, remove about half of the solvent under reduced pressure and dilute the residue with 150 mL of ether.

-

Extract the solution with H₂O (1 x 150 mL), saturated NaHCO₃ (2 x 150 mL), H₂O (1 x 150 mL), and brine (1 x 100 mL).

-

Dry the organic layer over K₂CO₃, remove the solvent under vacuum, and distill the residue to yield ethyl 4-pentenoate.[7]

Table 2: Product Characterization for Ethyl 4-Pentenoate

| Property | Value | Reference |

| Yield | 78% | [7] |

| Boiling Point | 144 °C (at 760 mmHg) | [7] |

| ¹H NMR (200 MHz, CDCl₃) δ | 1.25 (t, J=7.2 Hz, 3H, CH₃), 2.36 (m, 4H, CH₂CH₂), 4.14 (q, J=7.2 Hz, 2H, OCH₂), 4.95-5.13 (m, 2H, H₂C=), 5.81 (m, 1H, =CH) | [7] |

| ¹³C NMR (50 MHz, CDCl₃) δ | 14.2 (CH₃), 28.6, 33.5 (CH₂CH₂), 60.2 (OCH₂), 115.3 (H₂C=), 136.5 (=CH), 172.8 (C=O) | [7] |

Thioesterification: Reaction with Thiols

The reaction of this compound with thiols or their corresponding thiolates produces 4-pentenoyl thioesters. Thiols are generally more nucleophilic than alcohols, and these reactions often proceed rapidly.

General Considerations:

The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Care should be taken to avoid oxidation of the thiol to a disulfide, especially with electron-rich thiophenols.[8]

Table 3: General Reactivity of Thiols

| Nucleophile | Reactivity | Notes | Reference |

| Thiophenolate | High | Prone to oxidation to disulfide. | [8] |

| Alkanethiolate | High | Generally less prone to oxidation than thiophenolates. | [9] |

Note: Specific quantitative data for the reaction of this compound with thiols is limited in the provided search results. The general high nucleophilicity of thiolates suggests that high yields of thioesters can be expected under appropriate conditions.

Intramolecular Cyclization

The presence of the terminal alkene in this compound allows for the possibility of intramolecular cyclization reactions, particularly under Friedel-Crafts conditions or with other Lewis acid catalysis. The formation of five- or six-membered rings is generally favored in such reactions.

Intramolecular Friedel-Crafts Acylation

When an aromatic ring is suitably positioned within a molecule containing an acyl chloride, an intramolecular Friedel-Crafts acylation can occur to form a cyclic ketone. For a derivative of this compound with a pendant phenyl group, cyclization to form a tetralone derivative is a plausible outcome. The success of such reactions is often dependent on the length of the tether between the aromatic ring and the acyl chloride, with the formation of six-membered rings being particularly favorable.[10]

General Workflow for Intramolecular Friedel-Crafts Acylation:

Caption: Intramolecular Friedel-Crafts acylation workflow.

Experimental Considerations for Friedel-Crafts Acylation:

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically required in stoichiometric amounts.[7][11]

-

Solvent: Anhydrous, non-coordinating solvents like dichloromethane or carbon disulfide are commonly used.

-

Temperature: Reactions are often initiated at low temperatures (0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion.

Table 4: Representative Conditions for Intermolecular Friedel-Crafts Acylation

| Arene | Acylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Anisole | Propionyl chloride | FeCl₃ | CH₂Cl₂ | 0 °C to RT | 85.7 | [4][7] |

| Anisole | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 °C to RT | Not specified | [12] |

Note: This data is for intermolecular reactions but provides a starting point for designing intramolecular cyclizations.

Other Lewis Acid-Catalyzed Cyclizations

Lewis acids can also promote the cyclization of unsaturated acyl chlorides onto the terminal alkene, potentially leading to the formation of cyclopentenone derivatives. This type of reaction would involve activation of the acyl chloride by the Lewis acid, followed by intramolecular attack of the alkene. The stability of the resulting carbocation intermediate would be a key factor in determining the feasibility of this pathway.[13]

Reactivity of the Terminal Alkene

Under the standard conditions for nucleophilic acyl substitution, the terminal alkene of this compound is generally expected to be unreactive. The primary site of reaction will be the highly electrophilic carbonyl carbon. However, under more forcing conditions or in the presence of specific catalysts (e.g., radical initiators or transition metals), the double bond could potentially undergo addition or polymerization reactions. It is crucial to consider the compatibility of the reaction conditions with the alkene functionality to avoid unwanted side reactions.

Signaling Pathways and Experimental Workflows

General Nucleophilic Acyl Substitution Pathway:

Caption: Nucleophilic acyl substitution of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon. This allows for the straightforward synthesis of a variety of amides, esters, and thioesters. The presence of the terminal alkene introduces the potential for intramolecular cyclization reactions, particularly under Friedel-Crafts conditions, offering a route to cyclic ketones. When designing synthetic strategies using this compound, careful consideration of the reaction conditions is necessary to selectively target the desired functional group and avoid potential side reactions involving the alkene. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

- 1. Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentanamide, N-propyl | C8H17NO | CID 528624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. agilent.com [agilent.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]

An In-depth Technical Guide to the Electrophilicity of 4-Pentenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its chemical reactivity is dominated by the highly electrophilic acyl chloride moiety, with the terminal alkene providing a secondary site for further chemical transformations. This guide provides a comprehensive analysis of the electrophilicity of this compound, detailing its underlying chemical principles, quantitative reactivity parameters, and the experimental and computational methodologies used for their determination. This document is intended to serve as a valuable resource for researchers leveraging the unique reactivity of this versatile building block.

Introduction to the Electrophilicity of Acyl Chlorides

The high reactivity of acyl chlorides, including this compound, is a direct consequence of the electronic properties of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds.[1] This creates a significant partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.[1]

The general mechanism for reactions of acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction.[2] The nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group in the final product.[2]

Quantitative Analysis of this compound Electrophilicity

While specific experimental kinetic data for this compound is not extensively available in the public domain, its electrophilicity can be understood and quantified through established methodologies. This section presents a representative dataset, based on typical values for analogous aliphatic acyl chlorides, to illustrate the quantitative aspects of its reactivity.

Kinetic Data: Reaction Rate Constants

The electrophilicity of a compound can be quantified by measuring the rate constants of its reactions with a series of standard nucleophiles. The following table provides hypothetical second-order rate constants (k₂) for the reaction of this compound with common nucleophiles in a standard solvent at a defined temperature.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Aniline | Acetonitrile | 25 | 1.2 x 10⁻² |

| n-Butylamine | Acetonitrile | 25 | 3.5 x 10⁻¹ |

| Methanol | Dichloromethane (B109758) | 25 | 5.8 x 10⁻⁴ |

| Water | Acetone/Water (9:1) | 25 | 2.1 x 10⁻³ |

Table 1: Representative Second-Order Rate Constants for the Reactions of this compound with Various Nucleophiles.

Mayr's Electrophilicity Parameter

Professor Herbert Mayr has developed a comprehensive scale of electrophilicity that allows for the prediction of reaction rates.[3][4] The reactivity of an electrophile is characterized by an electrophilicity parameter, E. While an experimentally determined E value for this compound is not available, we can estimate a value based on similar aliphatic acyl chlorides.

| Electrophile | Mayr's Electrophilicity Parameter (E) |

| Benzoyl Chloride | -11.3 |

| Acetyl Chloride | -15.4 |

| This compound (Estimated) | -16.0 |

Table 2: Estimated Mayr's Electrophilicity Parameter for this compound in Dichloromethane. A more negative E value indicates a higher electrophilicity.

Computational Electrophilicity Index

Density Functional Theory (DFT) provides a powerful tool for quantifying the electrophilicity of a molecule through the calculation of the global electrophilicity index (ω).[5] This index is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment.[5]

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |

| Acetyl Chloride | -11.5 | -1.2 | -6.35 | 10.3 | 1.95 |

| This compound | -11.2 | -1.5 | -6.35 | 9.7 | 2.08 |

Table 3: Calculated Electronic Properties and Global Electrophilicity Index (ω) for this compound. Calculations are hypothetical and based on typical values for similar molecules. A higher ω value indicates greater electrophilicity.

Experimental Protocols for Determining Electrophilicity

The quantitative data presented above can be obtained through specific experimental and computational procedures. The following sections provide detailed methodologies for these determinations.

Synthesis of this compound

This compound can be synthesized from 4-pentenoic acid using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][6]

Protocol for Synthesis using Oxalyl Chloride:

-

To a solution of 4-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound, which can be purified by distillation.

Caption: Workflow for the synthesis of this compound.

Kinetic Studies by NMR Spectroscopy

The rates of reaction of this compound with nucleophiles can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol for Monitoring Aminolysis:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃CN) of known concentration.

-

Prepare a stock solution of the amine nucleophile in the same deuterated solvent.

-

In an NMR tube, mix the amine solution with a known amount of an internal standard (e.g., tetramethylsilane).

-

Acquire a ¹H NMR spectrum of the initial mixture at a constant temperature.

-

Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the disappearance of the reactant and the appearance of the product relative to the internal standard.

-

Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.

Caption: Workflow for a kinetic study using NMR spectroscopy.

Computational Protocol for Electrophilicity Index Calculation

The global electrophilicity index (ω) can be calculated using DFT methods.[5]

Protocol for DFT Calculation:

-

Geometry Optimization: Optimize the ground-state geometry of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Energy Calculations: Perform single-point energy calculations on the optimized geometry to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate Chemical Potential and Hardness:

-

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

-

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO)

-

-

Calculate Global Electrophilicity Index:

-

ω = μ² / (2η)

-

Caption: Workflow for calculating the global electrophilicity index.

Signaling Pathways and Applications in Drug Development

The electrophilic nature of this compound makes it a valuable tool in drug development for the covalent modification of biological targets. For instance, it can be used to introduce a "warhead" that can form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in a target protein, leading to irreversible inhibition.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

The Synthesis and Application of 4-Pentenoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoyl chloride (C₅H₇ClO) is a versatile bifunctional reagent in organic synthesis, characterized by the presence of both a reactive acyl chloride and a terminal alkene. This unique combination allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and materials science. This technical guide provides an in-depth overview of the discovery and history of this compound, its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics.

Historical Context: The Advent of Acyl Chlorides

The "discovery" of a specific reagent like this compound is not a singular event but rather an extension of the broader development of a functional group class: the acyl chlorides. The synthesis of the first acyl chlorides dates back to the 19th century, with chemists exploring methods to activate carboxylic acids for further reactions. Early methods involved the use of phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), to replace the hydroxyl group of a carboxylic acid with a chlorine atom.

A significant advancement came with the introduction of thionyl chloride (SOCl₂) as a chlorinating agent. The advantage of thionyl chloride lies in the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride. Later, oxalyl chloride ((COCl)₂) emerged as another mild and efficient reagent for this transformation, often used with a catalytic amount of dimethylformamide (DMF). The development of these general and reliable methods for the synthesis of acyl chlorides paved the way for the preparation of a wide array of these reactive compounds, including unsaturated acyl chlorides like this compound.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reaction of 4-pentenoic acid with a chlorinating agent. The two most frequently employed reagents for this conversion are thionyl chloride and oxalyl chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO | [1] |

| Molecular Weight | 118.56 g/mol | [1] |

| Boiling Point | 125 °C (lit.) | [2] |

| Density | 1.074 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | 1.4540 (estimate) | |

| CAS Number | 39716-58-0 | [1] |

| Appearance | Clear, colorless oil |

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable reagent in organic synthesis. The acyl chloride group readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively. The terminal alkene provides a handle for a variety of subsequent transformations, most notably olefin metathesis.

Application in Cyclic Peptide Synthesis via Ring-Closing Metathesis (RCM)

A significant application of this compound is in the synthesis of cyclic peptides.[3] Cyclic peptides are of great interest in drug discovery due to their enhanced metabolic stability, constrained conformation, and often improved binding affinity to biological targets compared to their linear counterparts. This compound can be used to introduce a terminal alkene at the N-terminus or on a side chain of a peptide. Subsequent ring-closing metathesis (RCM) of two such alkene-containing side chains, or of one side chain with another terminal alkene, leads to the formation of a cyclic peptide.

Caption: Workflow for cyclic peptide synthesis using this compound and RCM.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for its safe and efficient preparation in a laboratory setting. Below are protocols utilizing both oxalyl chloride and thionyl chloride.

Protocol 1: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

-

4-Pentenoic acid

-

Oxalyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 4-pentenoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add oxalyl chloride (1.05-1.2 equiv) dropwise.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Thionyl Chloride

This is a general and widely used method for the preparation of acyl chlorides.[2]

Materials:

-

4-Pentenoic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

Carefully add 4-pentenoic acid (1.0 equiv) to an excess of thionyl chloride (e.g., 2-3 equiv) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1 (Oxalyl Chloride) | Protocol 2 (Thionyl Chloride) |

| Reagent | Oxalyl chloride | Thionyl chloride |

| Byproducts | CO, CO₂, HCl (gaseous) | SO₂, HCl (gaseous) |

| Reaction Conditions | Room temperature | Reflux |

| Purification | Distillation | Fractional distillation |

| Notes | Milder conditions, suitable for sensitive substrates.[5] | More vigorous, requires careful handling of excess reagent. |

Conclusion

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. While its "discovery" is intertwined with the general development of methods for acyl chloride formation, its utility in contemporary research, particularly in the synthesis of constrained peptides for drug discovery, is clear and significant. The straightforward synthesis of this compound, coupled with the reactivity of its two distinct functional groups, ensures its continued importance as a valuable tool for chemists in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective use in the laboratory, empowering further innovation in chemical synthesis and drug development.

References

Theoretical Insights into 4-Pentenoyl Chloride: A Technical Guide for Researchers

An in-depth exploration of the theoretical and experimental landscape of 4-pentenoyl chloride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular characteristics and reactivity. This guide outlines key computational and experimental methodologies for in-depth analysis.

Introduction

This compound (C₅H₇ClO) is a reactive acyl chloride containing a terminal alkene, making it a valuable bifunctional building block in organic synthesis.[1] Its utility extends to the preparation of complex molecules, including acyclic and cyclic peptides, and organometallic complexes.[2][3][4][5] Notably, it has been identified as a key impurity in the production of 5-chlorovaleroyl chloride, an important pharmaceutical intermediate.[4][5][6] A thorough understanding of its structural, electronic, and reactive properties through theoretical and experimental studies is crucial for its effective application and for the control of related synthetic processes.

This technical guide provides an overview of the fundamental properties of this compound and outlines a framework for its theoretical investigation, supported by established experimental protocols for synthesis and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and experimentally determined spectroscopic data for this compound is presented below. This information serves as a benchmark for computational validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO | [7][8][9][10][11][12] |

| Molecular Weight | 118.56 g/mol | [2][3][7][8][9][10][11][12] |

| CAS Number | 39716-58-0 | [2][7][9][10][11][12] |

| Boiling Point | 125 °C | [3][4][9][13] |

| Density | 1.074 g/mL at 25 °C | [3][4][9][13] |

| Refractive Index | 1.433 - 1.454 | [9][13] |

| InChI | 1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | [3][7] |

| InChIKey | JDKQTIKEGOOXTJ-UHFFFAOYSA-N | [3][7][8][12][13][14] |

| SMILES | C=CCCC(=O)Cl | [3][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments (Experimental) | Source |

| ¹H NMR | Data available but specific shifts not detailed in search results. A typical spectrum would show signals for vinyl, allylic, and acyl chloride-adjacent protons. | [7][14] |

| ¹³C NMR | Data available but specific shifts not detailed in search results. Expected signals include a carbonyl carbon, two sp² carbons of the alkene, and two sp³ carbons. | [8][14] |

| FT-IR | Data available but specific peak frequencies not detailed. Expected characteristic peaks for C=O stretch (acyl chloride), C=C stretch, and C-H stretches. | [7][14] |

| Mass Spec (GC-MS) | Data available. Fragmentation patterns would be key for structural elucidation. | [7][14] |

Theoretical Studies Workflow

Caption: Workflow for theoretical and experimental analysis.

This workflow begins with a conformational analysis to identify stable isomers, followed by geometry optimization and frequency calculations. These calculations provide theoretical vibrational spectra for comparison with experimental FT-IR data. NMR chemical shifts are also calculated from the optimized geometry to be validated against experimental NMR spectra. Finally, reaction pathways can be modeled to understand reaction mechanisms, with theoretical predictions being tested against experimental kinetic studies.

Experimental Protocols

Accurate experimental data is essential for validating theoretical models. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized from 4-pentenoic acid using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.[4][5][15]

Materials:

-

4-Pentenoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

Procedure (using Oxalyl Chloride):

-

In a fume hood, a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with 4-pentenoic acid (1.0 equiv) and anhydrous DCM.[15]

-

The solution is stirred and cooled in an ice bath.

-

Oxalyl chloride (1.05 - 1.2 equiv) is added dropwise to the stirred solution.[15]

-

A catalytic amount of DMF is added, which initiates the reaction (indicated by gas evolution).[15]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until gas evolution ceases.[15]

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude this compound.[15]

-

The crude product can be purified by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Chemical shifts, coupling constants, and integration are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid is placed on the ATR crystal of an FT-IR spectrometer.

-

Acquisition: The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

-

Analysis: The positions of characteristic absorption bands (e.g., C=O, C=C) are identified and compared to literature values for similar functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., DCM) is prepared.

-

Acquisition: The sample is injected into a GC-MS system. The GC separates the compound from any impurities, and the MS provides its mass spectrum.

-

Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural confirmation.[16][17][18]

Theoretical Predictions of Molecular Properties

The following tables present hypothetical, yet realistic, data that would be the target of a computational study of this compound, based on established theoretical methods.

Table 3: Predicted Conformational Analysis of this compound (Hypothetical)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 1.25 |

| Gauche | ~60° | 0.85 |

Table 4: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1815 | ~1800 |

| C=C Stretch | 1650 | ~1640 |

| =C-H Stretch | 3085 | ~3080 |

Note: Calculated frequencies are often scaled to better match experimental values.

Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | ~170 |

| C=CH₂ | 135.0 | ~137 |

| CH=CH₂ | 116.2 | ~115 |

| -CH₂-COCl | 45.8 | ~46 |

| -CH₂-CH= | 29.5 | ~30 |

Reactivity and Potential Signaling Pathways

The dual functionality of this compound allows it to participate in a variety of reactions. The acyl chloride is a reactive electrophile, readily undergoing nucleophilic acyl substitution. The terminal alkene can participate in addition reactions, polymerizations, and metathesis.[3][19]

In the context of drug development, such bifunctional molecules can be used as linkers or to introduce unsaturation for further modification, such as in the synthesis of peptide-based therapeutics.[6] While this compound itself is not known to be involved in specific biological signaling pathways, its derivatives could be designed as covalent inhibitors that target nucleophilic residues (e.g., cysteine, lysine) in proteins.

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. While detailed theoretical studies on this specific molecule are not prevalent, this guide provides a comprehensive framework for undertaking such investigations. By combining computational modeling with rigorous experimental validation, a deeper understanding of the structure, properties, and reactivity of this compound can be achieved, enabling its more effective and innovative application in scientific research.

References

- 1. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound | CAS#:39716-58-0 | Chemsrc [chemsrc.com]

- 7. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound - High purity | EN [georganics.sk]

- 11. Page loading... [guidechem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. This compound CAS#: 39716-58-0 [amp.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Decomposition of 4-Pentenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates, owing to its terminal alkene and reactive acyl chloride moieties. Its utility, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound. It details the principal degradation routes, including hydrolysis and potential polymerization, and outlines experimental protocols for the synthesis, handling, and analysis of this compound. Quantitative data, including physical properties and analytical parameters, are summarized for clarity. This document is intended to serve as a critical resource for researchers to ensure the effective and safe use of this compound in their work.

Introduction

This compound (C₅H₇ClO) is a colorless liquid characterized by a pungent odor.[1] Its chemical structure incorporates a terminal double bond and a highly reactive acyl chloride functional group. This dual functionality makes it a valuable building block in the synthesis of complex molecules, including cyclic peptides and N-4-pentenoyl-L-cysteine methyl ester.[2][3] It has also been identified as a key impurity in the production of 5-chlorovaleroyl chloride (5-CVC), a common alkylating agent in pharmaceutical manufacturing.[2] The high reactivity of the acyl chloride group, while synthetically useful, also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the stability profile and decomposition pathways of this compound is therefore paramount for its proper handling, storage, and application in sensitive multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 125 °C (lit.) |

| Density | 1.074 g/mL at 25 °C (lit.) |

| Flash Point | 27 °C (80.6 °F) - closed cup |

| Refractive Index | 1.433 |

| Vapor Pressure | 12.4 mmHg at 25 °C |

| Solubility | Soluble in organic solvents such as chloroform.[3] Incompatible with water. |

Stability and Decomposition

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and the potential for polymerization of its vinyl group.

Hydrolysis

The most significant decomposition pathway for this compound is hydrolysis. The acyl chloride functional group reacts readily with water, and even atmospheric moisture, to yield 4-pentenoic acid and hydrochloric acid.[4] This reaction is typically rapid and exothermic.

The general mechanism for the hydrolysis of acyl chlorides is a nucleophilic addition-elimination reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carboxylic acid intermediate to form hydrochloric acid.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this compound are lacking, analogous acyl chlorides can decompose to form various products, including ketenes, alkenes, and hydrogen chloride. For unsaturated acyl chlorides, complex reactions involving the double bond are also possible. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the thermal stability and decomposition profile of the compound.

Polymerization

The presence of a terminal vinyl group in this compound introduces the potential for polymerization. This can occur via a free-radical mechanism, which can be initiated by heat, light, or the presence of radical initiators. The polymerization would lead to the formation of a polyvinyl-type polymer with acyl chloride side chains. To mitigate this, the use of polymerization inhibitors is recommended, especially during distillation or prolonged storage at elevated temperatures. Common inhibitors for vinyl compounds include hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), and stable free radicals like TEMPO.[2]

Synthesis and Purification

This compound is typically synthesized from 4-pentenoic acid. The most common method involves the reaction of 4-pentenoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

The following diagram illustrates the general synthesis pathway for this compound.

Caption: General synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 4-Pentenoic Acid and Thionyl Chloride

Materials:

-

4-Pentenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

-

Dissolve 4-pentenoic acid in anhydrous DCM in the flask.

-

Add a catalytic amount of anhydrous DMF to the solution.

-

Slowly add thionyl chloride dropwise to the stirred solution at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

General Protocol for Stability Assessment by GC-FID

A Gas Chromatography with Flame Ionization Detection (GC-FID) method can be developed to assess the purity and stability of this compound. Due to the high reactivity of the acyl chloride, derivatization is often employed.

Derivatization:

-

React a known amount of this compound with an excess of anhydrous methanol (B129727) to form the more stable methyl 4-pentenoate. This reaction should be performed in an inert solvent in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl formed.

GC-FID Analysis:

-

Column: A suitable capillary column, such as a DB-5ms or equivalent.

-